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molecular formula C14H14BrNO B8400570 [2-(3-Bromo-benzylamino)-phenyl]-methanol

[2-(3-Bromo-benzylamino)-phenyl]-methanol

Cat. No. B8400570
M. Wt: 292.17 g/mol
InChI Key: VPAKDWVXEFDGKY-UHFFFAOYSA-N
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Patent
US08614201B2

Procedure details

Under a nitrogen atmosphere, sodium borohydride (0.1172 mol) was added slowly to a mixture of 2-(3-bromo-phenyl)-1,4-dihydro-2H-benzo[d][1,3]oxazine (0.0586 mol) in ethanol (200 mL). The reaction mixture was stirred and refluxed for 1 hour. The mixture was cooled on an ice-water bath, quenched with NH4Cl 20% and extracted with DCM. The organic layer was dried, filtered and the solvent was evaporated, yielding 14.8 g of the desired product.
Quantity
0.1172 mol
Type
reactant
Reaction Step One
Name
2-(3-bromo-phenyl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
Quantity
0.0586 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:10]2[NH:15][C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=3[CH2:12][O:11]2)[CH:7]=[CH:8][CH:9]=1>C(O)C>[Br:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH2:10][NH:15][C:14]1[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=1[CH2:12][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.1172 mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
2-(3-bromo-phenyl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
Quantity
0.0586 mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1OCC2=C(N1)C=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled on an ice-water bath
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl 20%
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CNC2=C(C=CC=C2)CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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